molecular formula C16H16F4N4 B2652550 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2415630-10-1

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2652550
CAS No.: 2415630-10-1
M. Wt: 340.326
InChI Key: UUSYARCYHDBBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base like DBU and the use of solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the laboratory methods mentioned above. The key steps include the preparation of intermediates, followed by cyclization and functional group modifications to achieve the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups.

Scientific Research Applications

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to the combination of its piperazine and pyrimidine rings, along with the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4N4/c17-13-3-1-12(2-4-13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSYARCYHDBBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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